molecular formula C9H10N2S B117118 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione CAS No. 149668-97-3

3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione

Cat. No. B117118
M. Wt: 178.26 g/mol
InChI Key: ZPCPNLFCPYHDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione, also known as MDQT, is a heterocyclic organic compound with a thione group. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a key role in memory and learning.

Biochemical And Physiological Effects

Studies have shown that 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is its relatively high cost compared to other compounds that have similar biological activities.

Future Directions

There are several future directions for research on 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential therapeutic uses of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione and its potential side effects.

Synthesis Methods

The synthesis of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione involves the reaction of 2-amino-3-methylquinoxaline with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acid to obtain 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in high yield. This method has been optimized to produce 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in large quantities and with high purity.

Scientific Research Applications

3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

149668-97-3

Product Name

3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-methyl-3,4-dihydro-1H-quinoxaline-2-thione

InChI

InChI=1S/C9H10N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)

InChI Key

ZPCPNLFCPYHDQX-UHFFFAOYSA-N

SMILES

CC1C(=S)NC2=CC=CC=C2N1

Canonical SMILES

CC1C(=S)NC2=CC=CC=C2N1

Origin of Product

United States

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